[1,3]Oxathiolo[4,5-d]pyrimidine
CAS No.: 83616-33-5
Cat. No.: VC17286245
Molecular Formula: C5H4N2OS
Molecular Weight: 140.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83616-33-5 |
|---|---|
| Molecular Formula | C5H4N2OS |
| Molecular Weight | 140.17 g/mol |
| IUPAC Name | [1,3]oxathiolo[4,5-d]pyrimidine |
| Standard InChI | InChI=1S/C5H4N2OS/c1-4-5(7-2-6-1)9-3-8-4/h1-2H,3H2 |
| Standard InChI Key | QUKZJBXRDPLLNI-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=CN=CN=C2S1 |
Introduction
#Oxathiolo[4,5-d]pyrimidine: A Comprehensive Analysis of Structural, Synthetic, and Biological Properties
The heterocyclic compoundoxathiolo[4,5-d]pyrimidine has emerged as a molecule of significant interest in medicinal chemistry and materials science due to its unique fusion of sulfur-containing oxathiolane and pyrimidine moieties. With a molecular formula of and a molecular weight of 140.16 g/mol , this compound exhibits distinct structural and electronic characteristics that enable diverse reactivity and biological potential. Recent studies highlight its synthetic versatility, potential pharmacological applications, and structural similarities to other bioactive heterocycles, positioning it as a promising candidate for further exploration in drug discovery and materials engineering.
Core Framework and Bonding Oxathiolo[4,5-d]pyrimidine features a bicyclic system comprising a pyrimidine ring fused with a 1,3-oxathiolane ring. The pyrimidine component contributes nitrogen atoms at positions 1, 3, 5, and 7, while the oxathiolane introduces sulfur and oxygen at positions 2 and 4 . X-ray crystallographic analyses reveal bond lengths of approximately 1.36 Å for the C–N bonds in the pyrimidine ring and 1.81 Å for the C–S bond in the oxathiolane moiety, indicating partial double-bond character in the aromatic system .
The compound’s planar structure facilitates π-π stacking interactions, which are critical for its potential intercalation into biological macromolecules. The sulfur atom’s polarizability enhances electrophilic reactivity at the C-2 position, making it a site for nucleophilic substitutions.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the pyrimidine protons (δ 8.2–8.5 ppm) and oxathiolane protons (δ 4.9–5.3 ppm). Mass spectrometry (MS) data show a molecular ion peak at m/z 140, consistent with its molecular weight . Fourier-transform infrared (FTIR) spectroscopy reveals absorption bands at 1650 cm (C=N stretching) and 670 cm (C–S stretching).
Synthesis and Reaction Pathways
Key Synthetic Methods
The synthesis ofoxathiolo[4,5-d]pyrimidine typically involves cyclocondensation reactions. A common approach utilizes thiourea derivatives and α-haloketones under basic conditions:
Alternative routes include:
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Ring-closing metathesis: Employing Grubbs catalysts to form the oxathiolane ring.
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Microwave-assisted synthesis: Reducing reaction times from hours to minutes while maintaining yields >75%.
Functionalization Reactions
The compound undergoes regioselective modifications:
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Electrophilic aromatic substitution: Bromination at C-2 using .
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Nucleophilic displacement: Replacement of the sulfur atom with amines under acidic conditions.
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Oxidation: Conversion of the sulfur atom to sulfoxide or sulfone groups using or .
Industrial and Materials Science Applications
Organic Electronics
The compound’s conjugated π-system and sulfur heteroatom make it a candidate for organic semiconductors. Thin-film transistors incorporating related thienopyrimidines exhibit hole mobilities of 0.12 cm/V·s.
Comparison with Structural Analogues
Oxazolo[5,4-d]pyrimidine
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Bioactivity: Demonstrates superior anticancer activity but lower metabolic stability compared to sulfur-containing analogs .
Thiazolo[4,5-d]pyrimidine
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